![molecular formula C19H22F4N4O3S B11928468 N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11928468.png)
N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TP-1454 is a novel small-molecule activator of the pyruvate kinase M2 isoform. This compound has shown promise in modulating cellular metabolism and enhancing the immune response to checkpoint inhibitors in preclinical models of solid tumors . TP-1454 is currently being evaluated in clinical trials for its potential use in cancer therapy .
Métodos De Preparación
The synthetic routes and reaction conditions for TP-1454 are proprietary and not publicly disclosed. . Industrial production methods for TP-1454 would likely involve large-scale chemical synthesis, purification, and quality control processes to ensure the compound’s purity and efficacy.
Análisis De Reacciones Químicas
TP-1454 undergoes various chemical reactions, including:
Oxidation: TP-1454 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to reduced forms.
Substitution: TP-1454 can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts to facilitate the reactions.
Aplicaciones Científicas De Investigación
TP-1454 has several scientific research applications, including:
Mecanismo De Acción
TP-1454 exerts its effects by activating the pyruvate kinase M2 isoform. Pyruvate kinase M2 is an enzyme responsible for catalyzing the last step of glycolysis, converting phosphoenolpyruvate to pyruvate. By activating pyruvate kinase M2, TP-1454 enhances glycolysis and modulates cellular metabolism. This activation can lead to a metabolic advantage for immune cells over cancer cells, potentially reversing the immune-suppressive microenvironment often observed in tumors . TP-1454 also enhances the immune response to checkpoint inhibitors, further contributing to its potential as a cancer therapeutic .
Comparación Con Compuestos Similares
TP-1454 is unique in its ability to activate pyruvate kinase M2 and modulate cellular metabolism. Similar compounds include:
Mitapivat: A pyruvate kinase activator used in the treatment of pyruvate kinase deficiency.
FT-4202: Another pyruvate kinase activator being investigated for its potential in treating sickle cell disease. Compared to these compounds, TP-1454 is specifically designed for cancer therapy and has shown promise in enhancing the efficacy of checkpoint inhibitors.
Propiedades
Fórmula molecular |
C19H22F4N4O3S |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H22F4N4O3S/c20-14-2-1-3-15(24)13(14)11-27(7-4-12-5-8-31(29,30)9-6-12)18(28)16-10-17(26-25-16)19(21,22)23/h1-3,10,12H,4-9,11,24H2,(H,25,26) |
Clave InChI |
GASMZUDGPKMAEI-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CCC1CCN(CC2=C(C=CC=C2F)N)C(=O)C3=NNC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


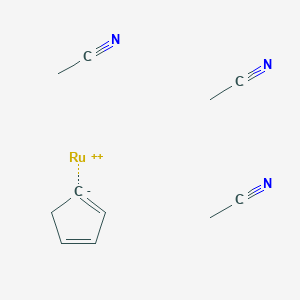
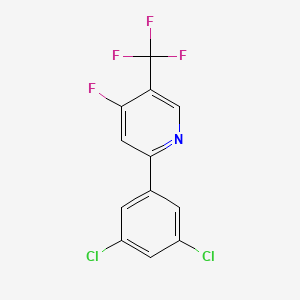
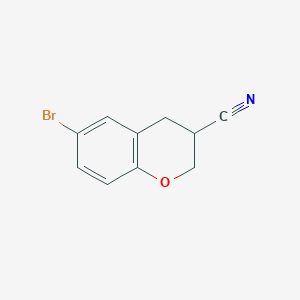

![tetralithium;3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B11928418.png)
![2-[4-[1,2-diphenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11928419.png)
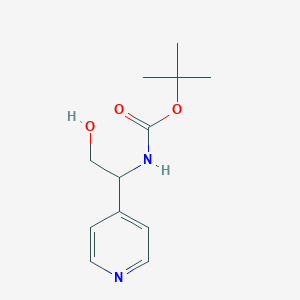
![4-[3,5-bis(4-formyl-3-hydroxyphenyl)phenyl]-2-hydroxybenzaldehyde](/img/structure/B11928438.png)
-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}phenyl)methyl}benzenesulfonic acid](/img/structure/B11928444.png)
![(2R,4R)-1-[4,4-difluoro-1-(4-methoxyphenyl)cyclohexanecarbonyl]-4-fluoro-N-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyrrolidine-2-carboxamide](/img/structure/B11928448.png)
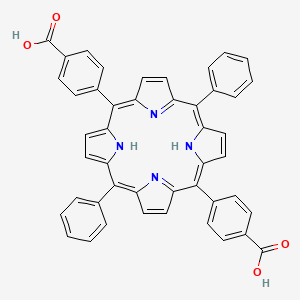
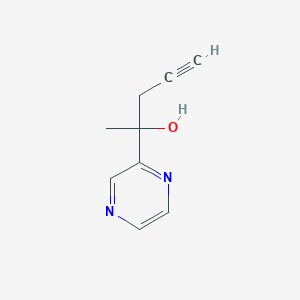
![4,4'-Dimethoxy-[2,2'-bipyridine] 1,1'-dioxide](/img/structure/B11928459.png)

